molecular formula C11H11NS B14712930 2-(2-Phenylethyl)-1,3-thiazole CAS No. 15055-60-4

2-(2-Phenylethyl)-1,3-thiazole

Cat. No.: B14712930
CAS No.: 15055-60-4
M. Wt: 189.28 g/mol
InChI Key: KEWBUOMVBFMGNS-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)-1,3-thiazole typically involves the reaction of 2-bromo-1-phenylethane with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the bromoethane, leading to the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors that can precisely control temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Phenylethyl)-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the fragrance industry due to its aromatic properties, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

    2-Phenylethylamine: Shares the phenylethyl group but lacks the thiazole ring.

    2-(2-Phenylethyl)chromone: Contains a chromone ring instead of a thiazole ring.

    2-Phenylethanol: Similar phenylethyl group but with a hydroxyl group instead of a thiazole ring.

Uniqueness: 2-(2-Phenylethyl)-1,3-thiazole is unique due to the presence of both the phenylethyl group and the thiazole ring, which confer distinct chemical and biological properties. Its aromatic nature and potential for diverse chemical reactions make it a valuable compound in various fields.

Properties

CAS No.

15055-60-4

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,8-9H,6-7H2

InChI Key

KEWBUOMVBFMGNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=CS2

Origin of Product

United States

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